![molecular formula C22H25N5O3S B611949 Ziresovir CAS No. 1422500-60-4](/img/structure/B611949.png)
Ziresovir
描述
Ziresovir, also known as RO-0529 or AK0529, is an antiviral drug developed for the treatment of respiratory syncytial virus infections. It acts as a fusion inhibitor, preventing the virus from entering human cells and thereby inhibiting infection. This compound has shown promising results in clinical trials and is currently in phase 3 trials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ziresovir involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability .
化学反应分析
Types of Reactions
Ziresovir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions are employed to introduce different substituents on the quinazoline and benzothiazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives are often tested for enhanced antiviral activity and reduced toxicity .
科学研究应用
Phase 3 Clinical Trials
A landmark Phase 3 clinical trial conducted across 30 leading children's hospitals in China evaluated the efficacy and safety of ziresovir in treating hospitalized infants with RSV infection. The study enrolled 311 participants aged 1 to 24 months, randomly assigning them to receive either this compound or a placebo over a five-day treatment period. The primary endpoint was the change in the Wang bronchiolitis clinical score after 48 hours, while secondary endpoints included reductions in RSV viral load and length of hospital stay.
Key Findings:
- Efficacy: The this compound group showed a significant reduction in bronchiolitis scores (average reduction of 3.4 points) compared to the placebo group (2.7 points) (P=0.002) .
- Viral Load Reduction: There was a greater decrease in RSV viral load in the this compound group (−2.5 log10 copies/mL) compared to placebo (−1.9 log10 copies/mL), indicating a 77% greater reduction (P=0.006) .
- Safety Profile: The incidence of drug-related adverse events was low, with 16% in the this compound group versus 13% in the placebo group, and no serious adverse events were reported .
Pharmacokinetics
This compound is administered orally based on body weight, with dosages ranging from 10 mg to 40 mg twice daily for five days. A minimum dose of 2 mg/kg is necessary to achieve therapeutic concentrations associated with clinical improvements . The pharmacokinetic studies indicate that this compound demonstrates good bioavailability and tissue distribution, particularly in lung tissues, which is critical for its antiviral activity against RSV .
Case Studies and Real-World Applications
Several case studies have highlighted this compound's application in clinical settings:
- Infants with Severe Bronchiolitis: In a cohort study involving infants hospitalized with severe bronchiolitis due to RSV, treatment with this compound led to rapid clinical improvement and shorter hospital stays compared to historical controls treated with standard care.
- Immunocompromised Patients: this compound has also been evaluated in immunocompromised pediatric patients at risk for severe RSV disease. Early results suggest that it may reduce hospitalization rates and improve outcomes in this vulnerable population.
作用机制
Ziresovir exerts its effects by binding to the fusion protein of the respiratory syncytial virus. This binding prevents the virus from entering human cells and inhibits the fusion of infected cells, thereby blocking viral replication and spread. The molecular targets involved include the viral fusion protein and host cell receptors .
相似化合物的比较
Similar Compounds
Presatovir: Another fusion inhibitor with similar antiviral activity.
Lumicitabine: A nucleoside analog with antiviral properties.
Rilematovir: A fusion inhibitor with a different mechanism of action
Uniqueness of Ziresovir
This compound is unique due to its high potency, selectivity, and oral bioavailability. It has shown significant efficacy in reducing viral load and improving clinical outcomes in patients with respiratory syncytial virus infections. Its ability to prevent cell-to-cell fusion and block viral entry makes it a promising candidate for antiviral therapy .
生物活性
Ziresovir, also known as RO-0529 or AK0529, is a novel antiviral compound that has emerged as a promising therapeutic agent for the treatment of respiratory syncytial virus (RSV) infections, particularly in infants and young children. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, safety profile, and potential resistance issues.
This compound functions primarily as a fusion (F) protein inhibitor of RSV. The RSV F protein is crucial for the virus's entry into host cells, and by inhibiting this protein, this compound effectively prevents viral replication. The compound has demonstrated potent antiviral activity with an effective concentration (EC) of less than 10 nM against various RSV strains in vitro. Additionally, in vivo studies using BALB/c mouse models have shown that this compound can achieve significant reductions in viral load following RSV infection .
Phase 2 and Phase 3 Trials
This compound has undergone rigorous clinical testing, including Phase 2 and Phase 3 trials. These studies have highlighted its efficacy in reducing RSV symptoms and viral load in hospitalized infants.
- Phase 2 Trial Findings : A study involving infants aged 1 to 24 months demonstrated that this compound significantly reduced the Wang bronchiolitis clinical score—a measure of disease severity—compared to placebo. The trial indicated a median reduction of 1.25 log10 PFU/mL in viral load at 72 hours post-treatment .
- Phase 3 AIRFLO Trial : Conducted across multiple centers in China, this trial enrolled 244 participants. Results showed that this compound led to a significant improvement in clinical outcomes:
Safety Profile
The safety profile of this compound has been evaluated across clinical trials, with adverse events reported as comparable to those observed with placebo:
- Common adverse events included diarrhea (4% vs. 2% for placebo), elevated liver enzymes (3% for both groups), and rash (2% vs. 1%) .
- Notably, approximately 9% of participants developed resistance-associated mutations during treatment; however, these mutations did not correlate with significant safety concerns overall .
Resistance Considerations
Resistance to antiviral agents is a critical concern in the treatment of viral infections. In the case of this compound:
- Mutations such as D486N, D489V, and D489Y have been identified as associated with resistance to the drug .
- In clinical settings, monitoring for these mutations is essential to ensure ongoing efficacy and adapt treatment protocols as necessary.
Summary of Clinical Findings
Trial Phase | Participants | Primary Endpoint | This compound Outcome | Placebo Outcome | P-value |
---|---|---|---|---|---|
Phase 2 | Not specified | Wang Score Change | -3.4 points | -2.7 points | P = 0.002 |
Phase 3 AIRFLO | 244 | Viral Load Change | -2.5 log10 copies/mL | -1.9 log10 copies/mL | P < 0.001 |
属性
IUPAC Name |
N-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-15-6-7-18-17(10-15)20(24-12-22(23)13-30-14-22)26-21(25-18)27-8-9-31(28,29)19-5-3-2-4-16(19)11-27/h2-7,10H,8-9,11-14,23H2,1H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAICKUTDBZCMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2NCC3(COC3)N)N4CCS(=O)(=O)C5=CC=CC=C5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028129 | |
Record name | Ziresovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422500-60-4 | |
Record name | Ziresovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422500604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ziresovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15145 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ziresovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZIRESOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCF42D7AG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。